molecular formula C20H21FN4O3 B11541685 (3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide

(3E)-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide

Cat. No.: B11541685
M. Wt: 384.4 g/mol
InChI Key: CNTUZWWIOLEELD-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes both ethylphenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 4-ethylphenyl isocyanate with 4-fluorophenylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-({[(4-METHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE
  • (3E)-3-({[(4-CHLOROPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE

Uniqueness

Compared to similar compounds, (3E)-3-({[(4-ETHYLPHENYL)CARBAMOYL]FORMAMIDO}IMINO)-N-(4-FLUOROPHENYL)BUTANAMIDE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets and distinct biological effects.

Properties

Molecular Formula

C20H21FN4O3

Molecular Weight

384.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-N'-[(E)-[4-(4-fluoroanilino)-4-oxobutan-2-ylidene]amino]oxamide

InChI

InChI=1S/C20H21FN4O3/c1-3-14-4-8-17(9-5-14)23-19(27)20(28)25-24-13(2)12-18(26)22-16-10-6-15(21)7-11-16/h4-11H,3,12H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-13+

InChI Key

CNTUZWWIOLEELD-ZMOGYAJESA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NC2=CC=C(C=C2)F

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.